Product packaging for Morindin(Cat. No.:CAS No. 60450-21-7)

Morindin

Cat. No.: B1596250
CAS No.: 60450-21-7
M. Wt: 564.5 g/mol
InChI Key: UVLAQGRQOILFBG-UHCLWRNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Natural Occurrence and Botanical Taxonomy of Morindin-Producing Species

This compound is primarily found in plants belonging to the genus Morinda, which is part of the Rubiaceae family, commonly known as the coffee family. wikipedia.orgcabidigitallibrary.orgwikipedia.org Notable species known to contain this compound include Morinda tinctoria, often referred to as the Indian mulberry tree, and Morinda citrifolia, widely known as noni. wikipedia.orgcabidigitallibrary.org

Morinda citrifolia is an evergreen shrub or small tree native to Southeast Asia and Australasia, with a pantropical distribution due to its spread by Polynesian sailors and its ability to tolerate a wide range of environmental conditions, including infertile, acidic, alkaline, dry, wet, and saline soils. cabidigitallibrary.orgwikipedia.orghawaii.edu It can grow in various habitats, from shady forests to open rocky or sandy shores, and is found in diverse environments such as volcanic terrains, clearings, limestone outcrops, and coral atolls. wikipedia.orghawaii.edu

Morinda tinctoria is another significant source, native to southern Asia. chemeurope.com It is an evergreen shrub or small tree, typically growing to a height of 5-10 meters. chemeurope.com The coloring matter, which includes this compound, is predominantly found in the root bark of these plants. chemeurope.com The concentration of this compound in the root bark of M. citrifolia can reach 0.25-0.55% in fresh bark from plants aged 3-5 years. worldagroforestry.org

The genus Morinda encompasses approximately 100 species, consisting of climbing shrubs, erect shrubs, or small trees. cabidigitallibrary.org While M. citrifolia is the most widely distributed species, other Morinda species, such as M. umbellata and M. angustifolia, have also been reported to contain this compound or its aglycone, morindone (B1201549). chemeurope.comwikipedia.orgasiantextilestudies.com

Ethnobotanical Underpinnings and Traditional Applications Informing Modern Scientific Inquiry

The use of Morinda species, particularly Morinda citrifolia, in traditional medicine and as a source of natural dyes has a long history, deeply rooted in the ethnobotanical practices of various cultures. cabidigitallibrary.orgasiantextilestudies.comresearchgate.netnih.gov This traditional knowledge has served as a crucial foundation for modern scientific investigations into the chemical composition and biological activities of compounds like this compound. researchgate.netnih.govresearchgate.net

Historically, the root bark of Morinda species, rich in anthraquinone (B42736) compounds including this compound, was extensively used to produce red and brown dyes for textiles. cabidigitallibrary.orgchemeurope.comasiantextilestudies.com This practice was particularly significant in regions like Java, where M. tinctoria was cultivated for commercial dye production before the advent of synthetic dyes. cabidigitallibrary.orgchemeurope.comwikipedia.org this compound itself is described as a yellowish substance that can be used in dyeing, and upon hydrolysis, it yields the intensely red aglycone, morindone. wikipedia.orgwikipedia.org The color obtained from morindone using a mordant varies depending on the substance used; for instance, aluminum mordants yield a red color. wikipedia.org

Beyond its use as a dye, Morinda citrifolia has a rich history of traditional medicinal applications across the Pacific and in other tropical regions. hawaii.eduresearchgate.net Various parts of the plant, including the fruits, leaves, roots, stem, and bark, have been traditionally used to treat a wide array of ailments. researchgate.net Traditional uses include topical applications as a poultice and oral consumption as decoctions or fermented fruits. researchgate.net Ethnobotanical records indicate its use for conditions such as sore throat, carbuncles, skin issues, stomach ulcers, hypertension, fever, diabetes, liver disease, hemorrhage, coughs, and microbial infections. researchgate.net This extensive history of traditional use has prompted significant modern research to validate the reported therapeutic potentials and identify the responsible bioactive compounds, with anthraquinones being key subjects of interest. researchgate.netresearchgate.net

Strategic Importance of this compound within the Anthraquinone Class for Contemporary Research

This compound holds strategic importance within the anthraquinone class of compounds in contemporary phytochemical and pharmacological research. As an anthraquinone glycoside, it shares the fundamental 9,10-anthracenedione core structure characteristic of this class, which is known for diverse biological activities. ontosight.airsc.orgmdpi.comnih.gov The presence of hydroxyl groups, a methyl group, and a glycosidic linkage to a disaccharide unit (specifically, β-D-xylopyranosyl-(1→6)-β-D-glucopyranosyloxy) contributes to its unique properties and interactions. wikipedia.orgontosight.ai

The anthraquinone scaffold is a privileged structure in drug discovery, forming the basis of several clinically used chemotherapeutic agents. rsc.org This highlights the potential for anthraquinone derivatives, including those related to this compound, as lead compounds for the development of new therapeutic agents. rsc.orgnih.gov Research into this compound and other anthraquinones from natural sources is driven by the potential for discovering compounds with novel or improved pharmacological profiles, potentially with lower toxicity compared to some synthetic counterparts. mdpi.com

Detailed research findings on this compound and related anthraquinones from Morinda species have explored various potential biological activities. Studies have investigated their antioxidant, anti-inflammatory, and anticancer potential. ontosight.airesearchgate.netnih.gov For example, research has examined the cytotoxic activities of anthraquinones from Morinda citrifolia against various cancer cell lines. gavinpublishers.com Molecular docking studies have been employed to understand the potential interactions of these compounds with biological targets, such as enzymes involved in disease pathways. gavinpublishers.comresearchgate.net

One area of research has focused on the potential of this compound as a xanthine (B1682287) oxidase inhibitor. Molecular docking studies have suggested that this compound could have high potential as a xanthine oxidase inhibitor, binding to the FAD domain of the enzyme. researchgate.net This type of research provides insights into the potential mechanisms of action of this compound and informs further pharmacological investigations.

The study of this compound also contributes to understanding the structure-activity relationships within the anthraquinone class. Modifications to the anthraquinone skeleton and the nature and position of substituents, such as hydroxyl and methyl groups, can significantly influence the biological activity of these compounds. mdpi.comgavinpublishers.com By studying the properties and activities of this compound, researchers can gain valuable knowledge applicable to the design and synthesis of new anthraquinone derivatives with enhanced therapeutic potential. rsc.orgmdpi.com

Data Table: Key Properties of this compound

PropertyValueSourcePubChem CID
Chemical FormulaC₂₆H₂₈O₁₄ wikipedia.orgwikidata.org151621
Molar Mass564.5 g·mol⁻¹ wikipedia.org151621
AppearanceYellow powder biocrick.com151621
CAS Number60450-21-7 wikipedia.orgwikidata.org151621
PubChem CID151621 wikipedia.orgresearchgate.netwikidata.org151621
ChemSpider ID133633 wikipedia.orgwikidata.org151621
UNIID56N4L816F wikipedia.orgontosight.aiwikidata.org151621
Type of CompoundAnthraquinone glycoside wikipedia.orgontosight.aibiocrick.com151621

Data Table: Docking Energy of this compound with Xanthine Oxidase

CompoundTarget EnzymeDocking Energy (kcal/mol)PubChem CIDSource
This compoundXanthine Oxidase-377.4151621 researchgate.net
Cucurbitacin BXanthine Oxidase-375.085281316 researchgate.net
AllopurinolXanthine Oxidase-281.4135401907 researchgate.net
PiperineXanthine Oxidase-163.32638024 researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O14 B1596250 Morindin CAS No. 60450-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c1-8-2-3-9-14(16(8)28)17(29)10-4-5-12(20(32)15(10)18(9)30)39-26-24(36)22(34)21(33)13(40-26)7-38-25-23(35)19(31)11(27)6-37-25/h2-5,11,13,19,21-28,31-36H,6-7H2,1H3/t11-,13-,19+,21-,22+,23-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLAQGRQOILFBG-UHCLWRNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209193
Record name Morindin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60450-21-7
Record name Morindin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060450217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morindin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORINDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56N4L816F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Methodologies for Morindin Isolation, Characterization, and Quantification

Systematic Extraction Techniques for Morindin from Plant Matrices

Efficient extraction is the crucial initial step in obtaining this compound from plant sources. Various techniques, ranging from traditional solvent-assisted methods to innovative non-conventional approaches, are employed and optimized for maximum yield and selectivity.

Optimized Solvent-Assisted Extraction Parameters (e.g., Maceration, Soxhlet)

Solvent-assisted extraction methods like maceration and Soxhlet extraction are widely used for isolating compounds from plant materials. These techniques rely on the principle of dissolving the target compound in a suitable solvent.

Maceration involves soaking dried and powdered plant material in a solvent for a specified period, often with occasional shaking, to allow the desired compounds to diffuse into the solvent. researchgate.netiosrjournals.org Sequential maceration using solvents of increasing polarity can be employed to obtain different fractions of compounds. For instance, a protocol for extracting compounds from Morinda root bark involved sequential maceration in hexane (B92381), chloroform, ethyl acetate, and methanol (B129727). Yields varied depending on the solvent used.

Soxhlet extraction is a continuous process where the solvent is repeatedly cycled through the plant material. organomation.com This method generally requires longer extraction times compared to some modern techniques but can be effective for exhaustive extraction. nih.govresearchgate.net Studies comparing Soxhlet extraction with other methods for extracting anthraquinones from Morinda citrifolia have shown it to be efficient, although potentially more time-consuming than techniques like microwave-assisted extraction. nih.govresearchgate.net Different solvents, such as methanol, ethanol (B145695), and hexane, can be used in Soxhlet extraction to selectively extract compounds. researchgate.net

Innovative Non-Conventional Extraction Methodologies (e.g., Ultrasound-Assisted Extraction, Microwave-Assisted Extraction)

Non-conventional extraction techniques offer advantages such as reduced extraction time, lower solvent consumption, and potentially higher yields compared to traditional methods. researchgate.netmicrobiologyjournal.org Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are prominent examples.

UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, which helps disrupt plant cell walls and enhance the release of intracellular compounds like this compound into the solvent. nih.govresearchgate.net Parameters such as temperature, ultrasonic power, solvent type, and extraction time significantly influence the efficiency of UAE. nih.govnih.gov Research on the UAE of anthraquinones from Morinda citrifolia roots indicated that yield increases with increasing extraction time and temperature. nih.gov The choice of solvent also plays a crucial role, with acetone, acetonitrile, methanol, and ethanol showing varying efficiencies. nih.gov The addition of water to ethanol can increase the yield of anthraquinones due to changes in polarity and swelling of the plant matrix. nih.gov

MAE employs microwave energy to heat the solvent and plant matrix, leading to rapid heating and increased solvent penetration, which accelerates the extraction process. organomation.comnih.gov Similar to UAE, MAE parameters such as temperature, time, and solvent composition need optimization for maximum extraction yield. researchgate.netnih.gov A study on MAE of antioxidative anthraquinones from Morinda citrifolia roots found that the percent recovery increased with increasing MAE time and temperature. researchgate.net Methanol provided the highest recovery among tested solvents. researchgate.net MAE has been shown to be more efficient and faster than maceration, Soxhlet extraction, and UAE for achieving similar recovery rates of anthraquinones. researchgate.net

Differential Fractionation and Purification Strategies for this compound Enrichment

Following initial extraction, fractionation and purification steps are necessary to isolate and enrich this compound from the complex mixture of compounds present in the crude extract. These strategies often involve chromatographic techniques.

Solvent-solvent partitioning is a common initial fractionation method, separating compounds based on their differential solubilities in two immiscible solvents. For instance, a methanolic extract of M. citrifolia fruits was resuspended in water and partitioned with dichloromethane (B109758) to obtain fractions with different polarities. cabidigitallibrary.org

Column chromatography is a key technique for further purification. Open column chromatography using stationary phases like silica (B1680970) gel and various solvent systems (e.g., hexane-chloroform gradients) is employed to separate compounds based on their affinity to the stationary phase. cabidigitallibrary.org Monitoring the separation can be done using techniques like thin-layer chromatography (TLC). cabidigitallibrary.org

Sephadex LH-20 column chromatography has also been used for fractionating extracts from Morinda citrifolia, separating compounds based on size exclusion and adsorption. researchgate.net Elution with solvents like ethanol can yield fractions with varying compositions of phenolic compounds. researchgate.net

Detailed research findings on solvent extraction yields from Morinda root bark using sequential maceration with different solvents are presented in the table below.

SolventCrude Extract Yield (g)
Hexane31
Chloroform38
Ethyl Acetate54
Methanol60

Sophisticated Chromatographic Separation and Identification

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

HPLC is widely used for both analytical and preparative separation of this compound. Analytical HPLC is employed to identify and quantify this compound in extracts and fractions, while preparative HPLC allows for the isolation of larger quantities of pure this compound.

HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. The choice of stationary phase (e.g., reversed-phase C18 column) and mobile phase composition (e.g., mixtures of water, organic solvents like methanol or acetonitrile, and sometimes acids or buffers) is crucial for achieving optimal separation of this compound from other compounds. Detection is typically done using UV-Vis detectors, as this compound, being an anthraquinone (B42736) glycoside, has characteristic UV absorption properties. upm.edu.my

HPLC analysis is often carried out after extraction and fractionation procedures to assess the purity of the obtained this compound and to quantify its amount in different samples. biocrick.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Qualitative and Quantitative Analysis

LC-HRMS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high mass accuracy and sensitivity of high-resolution mass spectrometry. This allows for the unambiguous identification and precise quantification of this compound in complex matrices. pensoft.netthermofisher.comnih.gov

In LC-HRMS, the separated compounds eluting from the HPLC column are introduced into a high-resolution mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions with high accuracy, which helps in determining the elemental composition of the compound. eag.com Fragmentation of the ions (MS/MS or HRMS/MS) provides structural information, aiding in the confirmation of the identity of this compound. thermofisher.comresearchgate.net

LC-HRMS can be used for both qualitative analysis (identifying the presence of this compound and other related compounds) and quantitative analysis (determining the precise amount of this compound). pensoft.netthermofisher.comnih.gov The high sensitivity of HRMS allows for the detection and quantification of this compound even at low concentrations. thermofisher.comeag.com The accurate mass measurements provided by HRMS are particularly valuable for identifying this compound in complex biological or plant extracts, as they help to differentiate it from compounds with similar nominal masses. pensoft.netthermofisher.com

LC-HRMS methods have been developed for the analysis of anthraquinones, including this compound, in various matrices. pensoft.netresearchgate.net The technique can provide detailed information about the molecular ions and fragment ions of this compound, facilitating its confident identification and accurate quantification. pensoft.netthermofisher.com

High-Performance Thin Layer Chromatography (HPTLC) for Screening and Fingerprinting

High-Performance Thin Layer Chromatography (HPTLC) serves as a valuable tool for the rapid screening and fingerprinting of complex plant extracts containing this compound. This technique allows for the separation of components within an extract based on their differential migration on a stationary phase, providing a visual profile or "fingerprint" characteristic of the sample. HPTLC is utilized in the quality control and standardization of herbal medicines and plant-based products. pensoft.net

Studies have employed HPTLC for the identification of anthraquinones, including this compound, in plant extracts. For instance, research on Pistia stratiotes used HPTLC and found coincidences for this compound standards, suggesting its presence in this species. bionaturajournal.com While some studies using HPTLC on Morinda citrifolia extracts have focused on other marker compounds like scopoletin, correlating HPTLC results with techniques like LC-HRMS for quantitative and qualitative analysis, HPTLC remains relevant for initial screening and comparative fingerprinting of different batches or sources of Morinda extracts known to contain this compound. pensoft.net The method typically involves applying samples to activated silica gel plates and using specific solvent systems for separation, followed by visualization under UV light or with spraying reagents. bionaturajournal.comphytojournal.com

Advanced Spectroscopic Elucidation and Structural Characterization

Spectroscopic techniques are indispensable for the definitive elucidation of this compound's chemical structure and the characterization of its functional groups and chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules like this compound. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments are routinely used.

For the structural elucidation of anthraquinones, including this compound, isolated from Morinda morindoides, ¹H NMR and ¹³C NMR spectra were recorded. phytojournal.com These spectra provide detailed information about the hydrogen and carbon atoms within the molecule, respectively, including their chemical environments and connectivity. Further structural confirmation and the establishment of complete attribution of structures are achieved through 2D-NMR experiments such as HSQC, HMBC, COSY, and NOESY. phytojournal.com

Solid-state NMR techniques, such as solid-state ¹³C NMR and ¹H HR-MAS spectroscopy, have found application in characterizing organic materials in historical textiles, including those dyed with Morinda species. researchgate.net In this context, morindone (B1201549), a hydrolysis product of this compound, is a key marker compound identified. researchgate.netcore.ac.uk While directly analyzing this compound in solid samples might be challenging, these techniques demonstrate the versatility of NMR in characterizing related compounds in complex matrices.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and gaining insights into its fragmentation pattern, which helps in structural confirmation. Various MS techniques, often coupled with chromatography, are employed.

Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Electron Ionization Mass Spectrometry (HREIMS) have been used in conjunction with NMR for the structural elucidation of anthraquinones from Morinda morindoides, including this compound. phytojournal.com These methods provide accurate mass measurements and fragmentation data.

Liquid Chromatography-Mass Spectrometry (LC-MS), including LC-HRMS and LC-MS/MS, is widely used for the analysis of compounds in complex plant extracts. LC-HRMS has been used for fingerprint analysis of Morinda citrifolia extracts, and while one study did not detect this compound in standardized crude extracts using extracted ion chromatograms, LC-MS techniques are generally capable of identifying and quantifying compounds based on their mass-to-charge ratio and retention time. pensoft.net LC-MS/MS, or tandem mass spectrometry, allows for the fragmentation of selected ions, providing characteristic fragment ions that are invaluable for confirming the structure of this compound and differentiating it from isomers. phytolab.comnih.gov This fragmentation analysis provides a deeper level of structural detail. Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile compounds, and while this compound itself is not volatile, GC-MS has been applied to analyze the volatile profile of noni pulp. embrapa.brresearchgate.net

Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the this compound molecule based on the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum. FTIR has been used to identify organic compounds in noni fruit juice, potentially indicating the presence of C-H alkane groups, among others. isisn.org FTIR is also applied in the analysis of historical textiles dyed with Morinda species, contributing to the characterization of the colorants used. researchgate.netcore.ac.ukgla.ac.uk

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for analyzing compounds that absorb light in the UV and visible regions of the spectrum, which are known as chromophores. As an anthraquinone glycoside, this compound possesses chromophores that absorb UV-Vis light. UV spectra have been obtained for anthraquinones isolated from Morinda morindoides. phytojournal.com UV-Vis spectrophotometry is also employed for quantitative analysis, such as determining the total phenolic content in noni juice. isisn.org UV-Vis spectroscopy, sometimes combined with color tests, has been used to identify anthraquinone dyes in historical textiles by comparing their absorption spectra to those of reference compounds. core.ac.uk The UV-Vis spectrum of this compound provides characteristic absorption maxima that can aid in its identification and quantification.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound151621
Morindone442756

Data Table Example (Illustrative based on search findings):

Analytical TechniqueType of Data GeneratedExample Application/Finding (from search results)
HPTLCChromatographic profile, Rf valuesScreening of Morinda extracts, identification of anthraquinones including this compound standards. pensoft.netbionaturajournal.com
¹H NMRChemical shifts (δ), splitting patterns, integrationIdentification of proton environments and connectivity in this compound. phytojournal.comaessweb.com
¹³C NMRChemical shifts (δ)Identification of carbon environments in this compound. phytojournal.comresearchgate.net
2D NMR (HSQC, HMBC)Correlations between atomsConfirmation of structure and connectivity in this compound and other anthraquinones. phytojournal.com
MS (EIMS, HREIMS)Molecular ion peak (M+), fragment ionsDetermination of molecular weight and fragmentation pattern of this compound. phytojournal.com
LC-MS/MSPrecursor ions, product ions, mass-to-charge ratiosStructural confirmation and quantitative analysis of bioactive constituents like this compound in extracts. phytolab.comresearchgate.net
FTIRAbsorption peaks (cm⁻¹)Identification of functional groups (e.g., O-H, C=O, C-H) in this compound and Morinda extracts. phytojournal.comphytolab.comisisn.org
UV-VisAbsorption maxima (λmax)Characterization of chromophores in this compound and other anthraquinones; quantitative analysis. phytojournal.comcore.ac.ukisisn.orgcabidigitallibrary.org

Biosynthetic Pathways and Regulation of Morindin Production

Elucidation of Precursor Metabolisms in Morindin Biosynthesis (e.g., Shikimate Pathway, o-Succinylbenzoic Acid Pathway)

The shikimate pathway is a fundamental metabolic route in plants and microorganisms, responsible for the biosynthesis of aromatic amino acids and various secondary metabolites, including the precursors for anthraquinones in Morinda species. wikipedia.orgnih.govnih.gov This pathway starts with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate, ultimately leading to the production of chorismate. wikipedia.orgnih.govnih.gov

In the context of anthraquinone (B42736) biosynthesis in Rubiaceae, chorismate serves as a crucial branchpoint metabolite. researchgate.netresearchgate.net It is channeled into the o-succinylbenzoic acid (OSB) pathway. researchgate.netresearchgate.net This pathway involves the conversion of chorismate and α-ketoglutarate into o-succinylbenzoic acid. researchgate.netresearchgate.net Rings A and B of the anthraquinone structure are derived from this chorismate/o-succinylbenzoic acid route. researchgate.netresearchgate.netrhhz.net Ring C is formed from isopentenyl diphosphate (B83284) (IPP), which is generated through either the mevalonic acid (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netresearchgate.netrhhz.netnih.gov The combination of the chorismate/o-succinylbenzoic acid-derived naphthoquinone precursor (specifically 1,4-dihydroxy-2-naphthoic acid, DHNA) and IPP/dimethylallyl pyrophosphate (DMAPP) leads to the formation of the anthraquinone core structure. researchgate.netnih.gov

Genetic and Molecular Basis of Anthraquinone Biosynthesis in Morinda Species

Understanding the genetic and molecular basis of anthraquinone biosynthesis in Morinda species is crucial for enhancing production. Studies involving transcriptome sequencing of Morinda species, such as Morinda officinalis, have aimed to identify candidate genes involved in these pathways. nih.govfrontiersin.orgresearchgate.net These studies have mapped unigenes to various relevant pathways, including the shikimate, MVA, and MEP pathways, suggesting the involvement of genes within these routes in anthraquinone biosynthesis. nih.gov

Differential gene expression analysis can identify putative genes involved in the pathway. frontiersin.org For instance, in Rubia yunnanensis, a species related to Morinda and also known for anthraquinone production, transcriptome analysis identified genes potentially involved in anthraquinone biosynthesis. frontiersin.org While specific genes directly responsible for this compound glycosylation (the addition of the sugar units to morindone (B1201549) to form this compound) are less characterized in the provided results, the genetic basis for the anthraquinone core structure formation is being explored through genomic and transcriptomic approaches in Morinda and related species. nih.govfrontiersin.orgresearchgate.netd-nb.info

Biotechnological Approaches and Cell Culture Optimization for Enhanced this compound Accumulation

Biotechnological approaches, particularly plant cell culture, have been explored as a means to enhance the production of anthraquinones, including this compound, from Morinda species. wikipedia.org Cell cultures of Morinda citrifolia are known to accumulate substantial amounts of anthraquinones. researchgate.netnih.gov

Optimization of cell culture conditions, including the composition of the culture medium and the use of plant growth regulators, can significantly impact anthraquinone accumulation. researchgate.netfrontiersin.orgnih.govamericanpharmaceuticalreview.combioprocess-eng.co.ukbioprocessonline.com For example, the accumulation of anthraquinones in Morinda citrifolia cell cultures is correlated with isochorismate synthase activity and can be influenced by auxins like 2,4-D and NAA. researchgate.netnih.gov 2,4-D has been shown to strongly inhibit anthraquinone biosynthesis and ICS activity, while NAA has a lesser effect. researchgate.netnih.gov

Attempts have been made to speed up this compound production using tissue cultures. wikipedia.org Callus cultures derived from root explants of Morinda have shown increased this compound production under specific hormonal conditions. This highlights the potential of optimizing in vitro systems for enhanced accumulation of this compound and other anthraquinones. frontiersin.orgnih.govamericanpharmaceuticalreview.combioprocess-eng.co.ukbioprocessonline.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound151621
Morindone442756
Chorismate605
Isochorismate442756
o-Succinylbenzoic acid10734
α-Ketoglutarate683
Isopentenyl diphosphate644519
Dimethylallyl pyrophosphate528189
1,4-Dihydroxy-2-naphthoic acid94046

Data Table: Influence of Auxins on Anthraquinone Biosynthesis and ICS Activity in Morinda citrifolia Cell Cultures

AuxinEffect on Anthraquinone BiosynthesisEffect on Isochorismate Synthase ActivityCitation
2,4-DStrongly inhibitedProportionally inhibited researchgate.netnih.gov
NAAMuch less inhibitedProportionally inhibited (to a lesser extent than 2,4-D) researchgate.netnih.gov

Pharmacological Investigations of Morindin and Its Derivatives: Pre Clinical Modalities

In Vitro Cellular and Molecular Efficacy Studies

Pre-clinical in vitro studies have explored the potential of Morindin and extracts containing it across various biological activities, providing insights into its cellular and molecular mechanisms.

Antimicrobial and Antifungal Activity Assessments Against Pathogenic Strains

Research suggests that extracts from Morinda species containing anthraquinones like this compound exhibit antimicrobial and antifungal properties in vitro. Studies on Morinda citrifolia have demonstrated antibacterial activity against a range of pathogenic bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus, Enterococcus faecium) and Gram-negative (e.g., Campylobacter spp., Vibrio cholerae, Yersinia enterocolitica) strains. plos.orgnih.gov The effectiveness of these extracts can vary depending on the plant part and the extraction solvent used, with ethanol (B145695) extracts often showing significant inhibitory potential. plos.orgnih.gov For instance, 100% ethanol extracts of M. citrifolia demonstrated higher zones of inhibition compared to other solvents, and root extracts generally showed the most significant antibacterial activity. plos.orgnih.gov Enterococcus faecium, Campylobacter spp., and Bacillus cereus were found to be particularly sensitive to M. citrifolia extracts. plos.orgnih.gov

Regarding antifungal activity, Morinda citrifolia extracts have shown effects against Candida albicans, a common fungal pathogen. nih.govresearchgate.netnih.gov Methanolic extracts of M. citrifolia fruit, particularly the seed extract, have exhibited antifungal activity against C. albicans. nih.gov One study reported that M. citrifolia extract at a concentration of 1000 µg/ml effectively inhibited the growth of C. albicans in a dose-dependent manner. researchgate.net Another study indicated that M. citrifolia extract exerted a cytotoxic effect on C. albicans cells, leading to high lethality rates. nih.gov Extracts from Morinda morindoides have also been investigated for antifungal activity, with hexane (B92381) extracts demonstrating notable potency against C. albicans and Trichophyton rubrum. researchgate.net

Cellular Antioxidant Potency and Reactive Oxygen Species Scavenging Mechanisms

This compound has been identified as a compound with free radical scavenging and radioprotective properties. researchgate.net Morinda citrifolia, which contains this compound and other anthraquinones, is recognized for its antioxidant potential. nih.govnih.gov These antioxidant properties are attributed to the ability of its constituents to act as reducing agents, quench singlet oxygen, donate hydrogen, scavenge free radicals, and chelate metal ions. nih.gov In vitro studies using cellular models have shown that M. citrifolia fruit extracts can reduce levels of reactive oxygen species (ROS) induced by oxidative stress. nih.gov This reduction in ROS levels demonstrates the extracts' strong free-radical scavenging activity. nih.gov The antioxidant defense system in biological systems involves both enzymatic and non-enzymatic mechanisms to scavenge ROS and maintain cellular redox homeostasis. frontiersin.orgmdpi.com While the specific enzymatic and non-enzymatic scavenging mechanisms of isolated this compound are areas of ongoing research, its presence in antioxidant-rich plant extracts suggests its contribution to these processes.

Anti-inflammatory Responses in Inflammatory Cell Models

Morinda citrifolia extracts containing anthraquinones have demonstrated anti-inflammatory effects in in vitro models, particularly in macrophage cell lines. scienceasia.orgresearchgate.netnih.gov Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for studying inflammation in vitro, have shown that M. citrifolia extracts can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). scienceasia.orgresearchgate.netnih.gov For example, M. citrifolia seed extract significantly inhibited NO production in LPS-stimulated RAW264 cells without affecting cell viability. researchgate.netnih.gov The extract also suppressed the secretion of TNF-α and IL-1β in a dose-dependent manner. scienceasia.org These findings suggest that components within M. citrifolia extracts, including potentially this compound, contribute to the modulation of inflammatory responses at the cellular level.

Anti-proliferative and Apoptosis-Inducing Effects in Pre-clinical Cancer Cell Lines

This compound and other anthraquinones found in Morinda species have been investigated for their anti-proliferative and apoptosis-inducing effects in various pre-clinical cancer cell lines. Anthraquinones like Morindone (B1201549) and damnacanthal, also present in Morinda citrifolia, have shown significant cytotoxicity and selectivity against colorectal cancer cell lines in vitro. plos.orgnih.govuniv-smb.frresearchgate.net While studies specifically focusing on isolated this compound's direct effects on a wide range of cancer cell lines are needed, research on M. citrifolia extracts containing this compound provides relevant insights. Morinda citrifolia extracts have demonstrated anti-proliferative effects on breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer (HT-29) cell lines. upm.edu.my These extracts were found to induce apoptosis, characterized by the formation of apoptotic bodies, chromatin condensation, and nuclear fragmentation. upm.edu.my Apoptosis induction by M. citrifolia extract was associated with an increase in the sub G0/G1 phase in cell cycle analysis in certain cancer cell lines. upm.edu.my The observed apoptosis appeared to be mediated, in part, through the modulation of key proteins involved in the mitochondrial pathway of apoptosis, including the up-regulation of p53 and Bax, and down-regulation of Bcl-2 and Bcl-XL. nih.gov

Enzyme Inhibition Profiles (e.g., Angiotensin-Converting Enzyme Inhibition)

This compound has been explored for its potential to inhibit enzymes, including xanthine (B1682287) oxidase (XO) and angiotensin-converting enzyme (ACE). Molecular docking studies have suggested that this compound has high potential as a xanthine oxidase inhibitor, binding to the FAD domain of the enzyme. researchgate.net These studies indicated a low docking energy for the interaction between this compound and XO, comparable to other potential inhibitors. researchgate.net

Regarding Angiotensin-Converting Enzyme (ACE) inhibition, which is relevant for blood pressure regulation, studies on Morinda citrifolia fruit juice concentrates have shown inhibitory effects on ACE enzymes in vitro. researchgate.net These concentrates inhibited ACE enzymes in a dose-dependent manner. researchgate.net ACE inhibitors work by preventing the enzyme from producing angiotensin II, a vasoconstrictor, thus leading to lower blood pressure. mayoclinic.orgwikipedia.org While these studies were conducted with M. citrifolia juice concentrates rather than isolated this compound, the presence of this compound in these concentrates suggests its potential contribution to this observed ACE inhibitory activity.

Immunomodulatory Effects on Immune Cell Subpopulations

Research into the immunomodulatory effects of Morinda citrifolia extracts, which contain this compound, has been conducted using in vitro and ex vivo models. Studies have indicated that M. citrifolia extracts can modulate immune responses by affecting the activity of immune cells and the production of cytokines. nih.govmdpi.comphcogj.commdpi.com For example, M. citrifolia fruit juice concentrates have been shown to activate cannabinoid 2 (CB2) receptors, which play a role in modulating immune cell activity and reducing inflammation. nih.govmdpi.com Furthermore, M. citrifolia extracts have been reported to increase splenocyte proliferation and enhance the activity of immune cells like macrophages, T cells, and NK cells. mdpi.commdpi.com This can involve the promotion of cytokine production, including interleukins and tumor necrosis factor. mdpi.commdpi.com These in vitro findings suggest that components within Morinda citrifolia, including potentially this compound, may influence the function of immune cell subpopulations, contributing to the plant's traditional use for various health benefits.

In Vivo Pre-clinical Research in Animal Models

In vivo studies in animal models are essential for understanding the complex biological activities of compounds within a living system. These studies can assess therapeutic efficacy in disease models, evaluate systemic and organ-specific responses, and investigate bioactivity in specific physiological systems.

Evaluation of Therapeutic Efficacy in Animal Disease Models (e.g., Heart Failure Models, Cancer Xenograft Models)

Research into the therapeutic efficacy of this compound and related compounds in animal models has explored various disease states. While studies focusing exclusively on isolated this compound in specific disease models like heart failure or cancer xenografts are not extensively detailed in the provided search results, investigations into Morinda citrifolia extracts and related anthraquinones offer insights into potential areas of efficacy.

Studies on Morinda citrifolia fruit extract have demonstrated anti-arthritic activity in rodent models. For instance, research using Freund's complete adjuvant (FCA)-induced arthritis in Wistar rats showed that the methanolic extract of M. citrifolia fruits exhibited significant anti-arthritic activity, leading to a marked reduction in paw volume compared to control groups. fishersci.fifishersci.at Another study utilizing SKG mice, an animal model for rheumatoid arthritis, also indicated that Morinda citrifolia fruit juice exhibited anti-arthritic activity, resulting in significantly lower arthritic scores and inhibited severity of the condition in histopathological examinations of the joints. nih.gov

Regarding cancer, while direct in vivo studies on this compound xenograft models were not prominently found, related anthraquinones from Morinda citrifolia have shown promise. Morindone, a hydrolysis product of this compound, has demonstrated potent cytotoxic effects against colorectal cancer cell lines in vitro. wikipedia.org Morinda citrifolia (Noni) juice has also been investigated for its cancer preventive effects in vivo. Studies in female SD rats and male C57 BL-6 mice indicated that Noni juice was able to reduce the formation of DMBA-DNA adducts in various organs, suggesting a potential role in preventing the initiation stage of carcinogenesis. researchgate.net this compound, along with morindone and damnacanthal, are highlighted as vital anthraquinones that may prevent tumor progression by inhibiting RAS activation. wikipedia.org

In the context of heart failure, research on Morinda officinalis extract in rats suggested a protective effect against heart failure by increasing autophagy levels via the FoxO3 signaling pathway. wikipedia.org While this study focused on an extract containing multiple components, it indicates the potential of compounds from the Morinda genus in addressing cardiovascular conditions.

Assessment of Systemic and Organ-Specific Biological Responses

Evaluating systemic and organ-specific biological responses in animal models provides crucial information on how a compound is processed and its effects on different physiological systems. Studies on Morinda citrifolia juice in rats indicated effects on liver and kidney, specifically noting that a high dose of fermented fruit juice attenuated liver damage caused by diabetes mellitus. researchgate.net This suggests that components within Morinda citrifolia, potentially including this compound, can exert organ-specific effects. General principles of in vivo studies emphasize the importance of assessing biodistribution and potential organ-specific responses to therapeutic agents. wikidata.org Research utilizing geropathology grading platforms in rodents highlights that different organs can age at different rates and respond differently to therapeutic interventions, underscoring the need for organ-specific assessments in pre-clinical studies. researchgate.netnih.gov

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which a compound exerts its effects is critical for drug development. This involves investigating its interactions with intracellular signaling pathways and its influence on gene expression and proteomic profiles.

Modulation of Intracellular Signaling Pathways (e.g., FoxO3, AMPK, HIF-1 Signaling Pathways)

Investigations into the molecular mechanisms of compounds from Morinda species have implicated several key intracellular signaling pathways. Research on Morinda officinalis extract in the context of heart failure in rats suggested that its protective effects might involve the FoxO signaling pathway, the AMPK signaling pathway, and the HIF-1 signaling pathway. wikipedia.org Specifically, in vivo experiments in rats validated that the extract might protect against heart failure by increasing autophagy levels via the FoxO3 signaling pathway. wikipedia.org

Related anthraquinones have also been studied for their effects on signaling pathways. Morindone's anticancer efficacy is attributed, in part, to its interaction with molecular targets involved in cancer progression, including potential interference with signaling pathways like β-catenin, MDM2-p53, and KRAS, as suggested by in silico docking simulations. wikipedia.org Damnacanthal has been identified as a potent inhibitor of p56lck tyrosine kinase in vitro. wikipedia.org

The FoxO, AMPK, and HIF signaling pathways are known to be interconnected and play crucial roles in cellular responses to stress, metabolism, and survival. researchgate.netguidetopharmacology.orgresearchgate.netnih.govfishersci.ca AMPK and HIF pathways are evolutionarily-conserved survival mechanisms responding to energy deficiency and oxygen deprivation, respectively, and they regulate a survival network involving transcription factors like FOXO. guidetopharmacology.org Activation of the AMPK-FOXO3 pathway has been shown to reduce intracellular reactive oxygen species by upregulating thioredoxin, highlighting this axis as a defense mechanism against metabolic stress. fishersci.ca

Regulation of Gene Expression and Proteomic Alterations in Target Cells

Changes in gene expression and proteomic profiles in target cells provide a detailed picture of a compound's impact at the molecular level. While specific studies detailing the effects of isolated this compound on global gene expression or proteomic alterations in in vivo animal models were not extensively found, research methodologies exist to investigate these aspects.

Gene ontology (GO) enrichment analysis and pathway analysis are commonly used to understand the biological processes and pathways affected by a treatment based on changes in gene expression. wikipedia.org Proteomics allows for the assessment of the total protein content within cells, tissues, or organisms, and how this changes over time or in response to stimuli. nih.govctdbase.org Studies in animal models of diseases like Alzheimer's have utilized proteomic profiling to reveal alterations in protein expression associated with disease progression and potential therapeutic interventions. uni.lu Discrepancies between transcriptomic (mRNA expression) and proteomic changes can occur, suggesting post-transcriptional regulatory mechanisms are also important. uni.luresearchgate.net

While the direct impact of this compound on gene expression and proteomic alterations in specific in vivo animal models requires further dedicated investigation, the observed biological activities of this compound-containing extracts and related compounds suggest that they likely exert their effects, at least in part, through modulating gene expression and altering the proteome in target tissues and organs. For instance, the anti-inflammatory effects observed with Morinda extracts could involve the regulation of genes encoding inflammatory mediators and enzymes like COX-2 and iNOS. researchgate.netnih.gov Similarly, effects on cell proliferation and apoptosis observed with morindone wikipedia.org would involve alterations in the expression of genes and proteins that control the cell cycle and programmed cell death.

Interactions with Cellular Macromolecules (e.g., DNA Intercalation, Protein Binding)

Research into the biological effects of this compound and its derivatives includes studies on their interactions with crucial cellular macromolecules like DNA and proteins. These interactions are fundamental to understanding their potential pharmacological activities.

Studies have indicated that morindone, a derivative of this compound, exhibits interaction with DNA. This interaction is characterized by intercalation, where the morindone molecule inserts itself between the base pairs of the DNA double helix. This intercalation has been suggested to stabilize the DNA structure and potentially offer protection against oxidative damage nih.gov. The ability of morindone to intercalate DNA is considered significant for its potential anticancer and antimicrobial properties . Molecular targets and pathways associated with this interaction include the inhibition of DNA replication and the induction of apoptosis in cancer cells . Comparative studies, such as one by Bhakta and Siva (2012), have suggested that morindone may be a more efficient DNA intercalator compared to known mutagenic intercalators like ethidium (B1194527) bromide researchgate.net. This DNA interaction has also been linked to the antiproliferative effects observed in studies involving morindone against certain cancer cell lines researchgate.netresearchgate.net.

Beyond DNA, the interaction of natural compounds, including flavonoids which share some structural features with anthraquinones like this compound and morindone, with proteins has been a subject of investigation nih.govscielo.br. Protein binding is a critical factor influencing the pharmacokinetic properties and biological effects of chemical compounds in living organisms mdpi.com. While direct studies specifically detailing this compound's binding to a wide range of proteins are less extensively documented in the provided search results, research on related compounds and the general understanding of phytochemical-protein interactions suggest this is an important area. For instance, studies on morin, a flavonol, have demonstrated its binding to human alpha-2-macroglobulin (α2M), an antiproteinase in plasma nih.gov. This interaction altered the protein's structure and reduced its antiproteolytic potential nih.gov. Molecular docking studies can provide insights into the potential binding sites and affinities of compounds with proteins nih.govuark.edu. A molecular docking analysis investigating compounds from Morinda citrifolia fruit, including this compound, for potential anxiety modulation, explored their interactions with anxiety-related protein targets nih.gov. This study utilized molecular docking to predict the binding of compounds to proteins, highlighting the use of computational methods in understanding these interactions uark.edunih.gov. Another study using molecular docking analyzed the interaction between xanthine oxidase (XO) and several compounds, including this compound researchgate.net. The results indicated that this compound bound to the active site of XO, specifically on the FAD domain, involving residues such as ARG426, ALA338, and ASP360 researchgate.net. This compound exhibited a low docking energy (-377.4 kcal/mol), suggesting a potentially strong interaction with XO, and established multiple van der Waals bonds researchgate.net.

Data from a molecular docking study on the interaction of this compound with Xanthine Oxidase:

CompoundDocking Energy (kcal/mol)Binding SiteInteracting Residues
This compound-377.4XO (FAD domain)ARG426, ALA338, ASP360
Cucurbitacin B-375.08XO (FAD domain)ARG426, ALA338, ASP360
Allopurinol-281.4XO (Fe2S cofactor)Near Fe2S cofactor
Piperine-163.32XO (Fe2S cofactor)Near Fe2S cofactor

Source: Adapted from ResearchGate researchgate.net

This table illustrates the predicted binding affinities and sites of this compound and other compounds with xanthine oxidase based on molecular docking simulations.

Structure Activity Relationship Sar Studies and Analog Development of Morindin

Systematic Correlation of Morindin's Chemical Structure with Observed Biological Effects

This compound is an anthraquinone (B42736) glycoside, meaning it consists of an anthraquinone core linked to a sugar moiety (a glycoside). researchgate.netresearchgate.net The anthraquinone structure is a common scaffold found in many natural products with diverse biological activities, including antioxidant, antibacterial, and anti-inflammatory effects. jptcp.comrjptonline.orgresearchgate.netplantsjournal.comresearchgate.netnih.govnih.gov

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of natural products like this compound are standard approaches in drug discovery to explore improved pharmacological properties. nih.govrsc.org This involves modifying the core structure of this compound to create new compounds with potentially altered potency, selectivity, or pharmacokinetic profiles.

Although direct information on the specific synthesis of this compound analogs is limited in the search results, the general principles of analog synthesis for natural products and anthraquinones apply. This often involves chemical modifications such as:

Modification of the glycoside moiety: Changing the type of sugar or the linkage position.

Modification of the anthraquinone core: Introducing or altering substituent groups (e.g., hydroxyl, methoxy, alkyl groups) at different positions on the rings.

Synthesis of the aglycone: Studying the biological activity of morindinone, the anthraquinone without the sugar.

The synthesis of derivatives often employs various chemical reactions to introduce new functional groups or modify existing ones on the parent scaffold. mdpi.comnih.govjapsonline.com

Biological Evaluation of Modified this compound Scaffolds and Their Metabolites

Following the design and synthesis of this compound analogs and derivatives, their biological activities are evaluated to understand the impact of the structural modifications. This evaluation typically involves in vitro assays to assess activities such as antioxidant, antibacterial, or cytotoxic effects. nih.govmdpi.comjapsonline.comnih.gov

While specific data tables detailing the biological activity of a series of this compound analogs are not present in the provided snippets, the general process involves comparing the activity of the modified compounds to that of the parent this compound. For example, if a study involved methylating hydroxyl groups on the anthraquinone core of this compound analogs, the resulting compounds would be tested for a specific activity, and their potency would be compared to this compound to determine the effect of methylation.

Metabolites of this compound could also be evaluated for their biological activity. Plants like Morinda citrifolia contain various anthraquinone metabolites, such as alizarin (B75676) and morindone (B1201549), which have shown antibacterial and antioxidant activities. plantsjournal.comnih.gov Studying the biological effects of these naturally occurring related compounds can provide further insights into the SAR of the this compound scaffold.

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are powerful tools used in conjunction with experimental studies to understand and predict the biological activity of compounds based on their molecular structures. mdpi.comimpactfactor.orgsemanticscholar.orgnih.govnih.govijnrd.orgfrontiersin.orgbiointerfaceresearch.comresearchgate.netresearchgate.netrsc.org QSAR models aim to establish mathematical relationships between structural descriptors of molecules and their observed biological activities. mdpi.comijnrd.org

For this compound and its potential analogs, computational methods can be used to:

Calculate molecular descriptors: These are numerical values that represent various physicochemical and structural properties of the molecules (e.g., size, shape, electronic properties, lipophilicity). mdpi.comijnrd.orgfrontiersin.org

Develop QSAR models: Statistical or machine learning techniques are applied to build models that correlate the molecular descriptors with the biological activity data. mdpi.comfrontiersin.orgbiointerfaceresearch.comresearchgate.net

Predict activity of new compounds: Once a validated QSAR model is established, it can be used to predict the biological activity of newly designed this compound analogs before they are synthesized, helping to prioritize synthesis efforts. mdpi.comnih.gov

Gain mechanistic insights: QSAR models can sometimes provide insights into which structural features are most important for activity, suggesting potential mechanisms of action or guiding further structural modifications. mdpi.comsemanticscholar.orgnih.gov

Perform molecular docking studies: These simulations predict how a molecule might bind to a specific biological target (e.g., an enzyme or receptor), providing information about the potential interactions and binding affinity. researchgate.netimpactfactor.orgnih.govresearchgate.netrsc.org A study using in silico docking found that this compound showed lower binding free energy on HIV-1 reverse transcriptase compared to some control ligands, suggesting potential interaction. impactfactor.org Another study used molecular docking to investigate the interaction of morindone (the aglycone of this compound) with DNA, suggesting an intercalation mode of binding. researchgate.net

While specific QSAR models developed for this compound itself are not detailed in the search results, the principles and applications of QSAR are highly relevant to studying the SAR of this compound and its derivatives. mdpi.comnih.govijnrd.orgfrontiersin.orgbiointerfaceresearch.comresearchgate.netresearchgate.netrsc.org The use of computational tools allows for the in silico screening and design of potential candidates with improved properties. impactfactor.orgresearchgate.net

Future Research Directions and Emerging Paradigms in Morindin Studies

Application of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Comprehensive Understanding

The application of omics technologies, such as metabolomics and transcriptomics, represents a significant emerging paradigm in morindin research. These approaches enable a holistic view of the biological changes induced by this compound at the molecular level. Transcriptomics focuses on the study of the complete set of RNA transcripts, providing insights into gene expression patterns in response to this compound treatment. mdpi.com Metabolomics, on the other hand, involves the comprehensive analysis of all small-molecule metabolites within a biological system, offering a snapshot of the metabolic state and how it is affected by this compound. mdpi.comnih.gov

Integrating metabolomics and transcriptomics data can provide a more precise and sensitive understanding of complex biological conditions modulated by this compound. mdpi.combmbreports.org This integrated approach, sometimes referred to as metabotranscriptomics, can help pinpoint functional genes associated with metabolic changes and refine the scope for further validation studies. mdpi.combmbreports.org For instance, transcriptomic analysis has been used to assess differentially expressed genes following treatment with morindone (B1201549), the aglycone of this compound, in cancer cells, revealing insights into affected pathways like the MAPK signaling pathway and DNA replication. nih.gov Applying these technologies to this compound itself can elucidate its impact on various cellular processes and identify potential molecular targets.

Exploration of Synergistic Bioactivities of this compound in Combination with Other Phytochemicals

Investigating the synergistic effects of this compound in combination with other phytochemicals present in Morinda species or other plants is another crucial area for future research. Medicinal plants often contain a complex mixture of bioactive compounds, and their observed health benefits are frequently attributed to the synergistic interactions among these constituents. nih.govnuevo-group.com

Synergistic effects can manifest in various ways, including enhanced bioavailability, improved stability, modulation of drug resistance mechanisms, and additive or potentiated biological activities. nuevo-group.com For example, studies on Morinda citrifolia have suggested that its immunostimulatory properties are likely due to the synergistic effects of its diverse bioactive compounds, such as flavonoids, saponins, triterpenoids, anthraquinones (including this compound and morindone), and alkaloids. nih.gov Exploring specific combinations of this compound with other isolated compounds from Morinda or other sources could reveal enhanced therapeutic potential for various conditions. This could involve studying combinations in vitro and in pre-clinical models to understand the mechanisms behind the observed synergy.

Development of Advanced Delivery Systems for Enhanced this compound Bioavailability in Pre-clinical Contexts

A significant challenge for many natural compounds, including this compound, is their often limited bioavailability, which can hinder their efficacy in vivo. uminho.pt Developing advanced delivery systems is essential to overcome this limitation and enhance this compound's absorption, distribution, metabolism, and excretion profile in pre-clinical studies.

Novel drug delivery systems, such as nanoemulsions or liposomal delivery systems, offer promising solutions to improve the bioavailability and stability of bioactive compounds. uminho.ptwbcil.comnih.govnih.gov These systems can protect the compound from degradation in the gastrointestinal tract, enhance its solubility, and facilitate its transport across biological membranes, leading to improved cellular uptake and targeted delivery. uminho.ptwbcil.comnih.govnih.gov Pre-clinical models are critical for evaluating the effectiveness of these delivery systems, assessing their impact on pharmacokinetics and pharmacodynamics. nih.govpharmoutsourcing.com Future research should focus on encapsulating this compound in such systems and evaluating their performance in relevant pre-clinical models to determine the most effective methods for enhancing its bioavailability for therapeutic applications.

Leveraging Computational Biology and Cheminformatics for Novel this compound Research Insights

Computational biology and cheminformatics play an increasingly vital role in modern natural product research, offering powerful tools for analyzing complex biological data, predicting compound properties, and identifying potential targets and interactions. nih.govcsic.escsic.es

Cheminformatics utilizes computational techniques to analyze chemical data, including the structure and properties of compounds like this compound. nih.gov This can involve database mining, quantitative structure-activity relationship (QSAR) modeling to predict biological activities based on chemical structure, and in silico screening of compound libraries. Computational biology, on the other hand, focuses on applying computational approaches to biological problems, such as analyzing omics data, modeling biological pathways, and simulating molecular interactions. csic.escsic.es

Molecular docking studies, a technique within computational biology and cheminformatics, have already been applied to investigate the interaction of this compound with specific enzymes, such as xanthine (B1682287) oxidase, suggesting its potential as an inhibitor. researchgate.net Docking studies have also been used to explore the binding of Morinda citrifolia phytochemicals, including damnacanthal, myricetin, and ursolic acid, to signaling proteins like ERK. nih.gov Leveraging these computational approaches can provide valuable insights into this compound's potential mechanisms of action, predict its interactions with biological targets, and guide the design of future in vitro and in vivo experiments, accelerating the discovery process.

Sustainable Sourcing and Bioprospecting of this compound-Rich Botanical Resources for Research Purposes

Ensuring the sustainable sourcing of this compound-rich botanical resources is paramount for long-term research and potential development. Bioprospecting, the exploration of biodiversity for commercially valuable genetic resources and biochemicals, needs to be conducted ethically and sustainably. enviropaedia.comicimod.org

Q & A

Q. How is Morindin structurally characterized in natural sources, and what analytical methods are essential for its identification?

this compound is identified through a combination of chromatographic separation (e.g., column chromatography) and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HR-MS) are critical for elucidating its anthraquinone backbone, hydroxyl, methoxy, and methyl substituents . UV-Vis spectroscopy further confirms its chromophoric properties, with absorption maxima typical of anthraquinones (~250–280 nm) . For purity validation, HPLC with diode-array detection (DAD) is recommended, ensuring ≥95% purity for experimental use .

Q. What are the primary natural sources of this compound, and what extraction protocols yield optimal recovery?

this compound is predominantly isolated from the roots of Morinda morindoides and Morinda citrifolia (noni fruit) . Efficient extraction involves:

  • Solvent selection : Methanol or ethanol-water mixtures (70–80%) for polar anthraquinone solubility.
  • Post-extraction processing : Fractionation via silica gel chromatography, followed by preparative HPLC for isolation .
  • Yield optimization : Soxhlet extraction or ultrasound-assisted methods improve recovery rates by 15–20% compared to maceration .

Advanced Research Questions

Q. What methodologies are employed to evaluate this compound’s xanthine oxidase (XO) inhibitory activity, and how do results compare to clinical benchmarks like allopurinol?

In silico and in vitro approaches are combined:

  • Molecular docking : Software (e.g., AutoDock Vina) models this compound’s interaction with XO’s FAD-binding site, revealing hydrogen bonds with ALA338, SER1225, and hydrophobic interactions at ILE266. Docking energy (-377.4 kcal/mol) suggests stronger binding than allopurinol (-320.1 kcal/mol) .
  • In vitro validation : XO inhibition assays (spectrophotometric monitoring of uric acid formation at 295 nm) show IC50 values. This compound’s IC50 should be compared to allopurinol (clinical IC50: ~2.3 μM) under standardized pH (7.5) and temperature (25°C) .

Table 1 : Key docking parameters for this compound vs. XO

Interaction TypeResidues InvolvedBond CountEnergy (kcal/mol)
Hydrogen bondsALA338, SER12255-377.4
HydrophobicILE2661
Van der WaalsMultiple18

Q. How can researchers address contradictory data in this compound’s reported bioactivity across studies (e.g., varying IC50 values)?

Discrepancies often arise from:

  • Purity variability : Ensure HPLC-DAD/MS purity checks (>95%) to exclude co-eluting analogs (e.g., rubiadin) that may skew bioassays .
  • Assay conditions : Standardize buffer pH, temperature, and enzyme concentration. For example, XO activity fluctuates significantly at pH <7.0 .
  • Structural analogs : Perform parallel assays with isolated analogs (e.g., damnacanthol) to rule out synergistic/antagonistic effects .

Q. What experimental designs are optimal for assessing this compound’s stability under physiological conditions?

  • Simulated physiological media : Incubate this compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Light/oxidation stability : Expose to UV light (254 nm) or hydrogen peroxide (0.1–1.0 mM) to identify degradation pathways .
  • Stability-indicating assays : Use LC-MS to characterize degradation products (e.g., morindon via glycoside hydrolysis) .

Q. How do substituent modifications on this compound’s anthraquinone core affect its bioactivity and pharmacokinetics?

Structure-activity relationship (SAR) studies involve:

  • Synthetic derivatization : Introduce methyl/methoxy groups at C-2 or C-5 positions to assess XO inhibition changes .
  • Pharmacokinetic profiling : Compare logP (octanol-water partition coefficient) of derivatives to predict bioavailability. This compound’s high polarity (logP ~1.2) may limit membrane permeability, necessitating prodrug strategies .

Methodological Best Practices

  • Data reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental reporting, including detailed NMR chemical shifts and HR-MS spectra in supplementary materials .
  • Ethical sourcing : For plant-derived studies, cite herbarium vouchers (e.g., Morinda morindoides voucher AK-1234) to ensure taxonomic validity .
  • Contradiction resolution : Use systematic reviews (PRISMA guidelines) to meta-analyze bioactivity data, highlighting methodological heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morindin
Reactant of Route 2
Morindin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.